molecular formula C20H23NO B1359616 3,4-Dimethyl-3'-pyrrolidinomethyl benzophenone CAS No. 898770-46-2

3,4-Dimethyl-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1359616
CAS No.: 898770-46-2
M. Wt: 293.4 g/mol
InChI Key: MCULUOONUTZSBM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,4-dimethyl-3’-pyrrolidinomethyl benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 3,4-dimethylbenzaldehyde and 3-(pyrrolidinomethyl)benzaldehyde.

    Condensation Reaction: These intermediates undergo a condensation reaction in the presence of a suitable catalyst to form the benzophenone core.

    Substitution Reaction:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

3,4-Dimethyl-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-Dimethyl-3’-pyrrolidinomethyl benzophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The pyrrolidinomethyl group is known to enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

3,4-Dimethyl-3’-pyrrolidinomethyl benzophenone can be compared with similar compounds such as:

    Benzophenone: The parent compound, which lacks the pyrrolidinomethyl and methyl substituents.

    3,4-Dimethylbenzophenone: Similar to the target compound but without the pyrrolidinomethyl group.

    3-Pyrrolidinomethylbenzophenone: Lacks the methyl substituents on the benzene ring.

The presence of both the pyrrolidinomethyl and methyl groups in 3,4-dimethyl-3’-pyrrolidinomethyl benzophenone imparts unique chemical and biological properties, distinguishing it from these related compounds.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-8-9-19(12-16(15)2)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h5-9,12-13H,3-4,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCULUOONUTZSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643203
Record name (3,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-46-2
Record name (3,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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